Potassium 2-thienylacetate Potassium 2-thienylacetate
Brand Name: Vulcanchem
CAS No.: 55864-55-6
VCID: VC14288336
InChI: InChI=1S/C6H6O2S.K/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C6H5KO2S
Molecular Weight: 180.27 g/mol

Potassium 2-thienylacetate

CAS No.: 55864-55-6

Cat. No.: VC14288336

Molecular Formula: C6H5KO2S

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-thienylacetate - 55864-55-6

Specification

CAS No. 55864-55-6
Molecular Formula C6H5KO2S
Molecular Weight 180.27 g/mol
IUPAC Name potassium;2-thiophen-2-ylacetate
Standard InChI InChI=1S/C6H6O2S.K/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,7,8);/q;+1/p-1
Standard InChI Key VYQLXFDWYFQLHL-UHFFFAOYSA-M
Canonical SMILES C1=CSC(=C1)CC(=O)[O-].[K+]

Introduction

Chemical Identity and Structural Characteristics

Potassium 2-thienylacetate (C₆H₅KO₂S) consists of a thienyl group attached to an acetic acid backbone, neutralized by a potassium cation. The thienyl moiety, a five-membered aromatic ring containing sulfur, confers unique electronic properties due to its conjugation and electron-rich nature. Fourier-transform infrared (FT-IR) spectroscopy of analogous carboxylates reveals characteristic carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and symmetric/asymmetric O–C–O stretches between 1300–1600 cm⁻¹ . Nuclear magnetic resonance (NMR) data for similar compounds, such as tetrabutylammonium acetate, show distinct aliphatic proton signals (δ 1.0–2.5 ppm) and aromatic resonances (δ 6.5–7.5 ppm) .

Synthesis and Purification

The synthesis of potassium 2-thienylacetate typically involves neutralization of 2-thienylacetic acid with potassium hydroxide. A representative procedure, adapted from carboxylate salt preparations , proceeds as follows:

  • Acid Dissolution: 2-Thienylacetic acid is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Base Addition: Aqueous potassium hydroxide is added dropwise, yielding a precipitate.

  • Isolation: The product is filtered, washed with cold THF, and dried under vacuum.

Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%), as confirmed by liquid chromatography–mass spectrometry (LC-MS) .

Thermal and Physicochemical Properties

Thermogravimetric analysis (TGA) of related polyketones and carboxylates provides insights into potassium 2-thienylacetate’s stability. For example, aromatic polyketones exhibit thermal decomposition temperatures (Td) exceeding 330°C , while carboxylate salts like tetrabutylammonium acetate decompose near 200°C . Extrapolating these data, potassium 2-thienylacetate likely demonstrates:

PropertyValue (Estimated)
Melting Point180–220°C
Decomposition Temperature250–300°C
Solubility in THF15–20 g/L

Differential scanning calorimetry (DSC) of analogous polymers reveals glass transition temperatures (Tg) influenced by backbone rigidity . The thienyl group’s planarity may enhance thermal stability in potassium 2-thienylacetate-derived materials.

Catalytic Mechanisms in Cyclotrimerization Reactions

Carboxylate salts, including potassium 2-thienylacetate, act as precatalysts in isocyanate cyclotrimerization. The mechanism involves three stages :

  • Nucleophilic Addition: The carboxylate attacks an isocyanate’s electrophilic carbon, forming a tetrahedral intermediate.

  • Intramolecular Cyclization: Sequential additions yield a six-membered isocyanurate ring.

  • Catalyst Regeneration: Deprotonation regenerates the active species.

Comparative studies show that electron-donating substituents (e.g., thienyl groups) lower activation barriers by stabilizing transition states. For instance, acetate-catalyzed trimerization of phenyl isocyanate proceeds with a rate-limiting free energy of 65 kJ/mol . Potassium 2-thienylacetate’s thienyl moiety may further reduce this barrier through π–π interactions with aromatic isocyanates.

Applications in Conjugated Polymer Synthesis

The thienyl group’s conjugation makes potassium 2-thienylacetate a candidate for synthesizing conductive polymers. In Pd-catalyzed couplings, thienyl mercuric chlorides react to form poly(3-alkylthiophenes) with molecular weights (Mw) up to 83,000 g/mol . Potassium 2-thienylacetate could serve as:

  • A chain-transfer agent to control polymer molecular weight.

  • A dopant to enhance electrical conductivity via counterion interactions.

Optoelectronic properties of analogous polymers include optical band gaps (Eg) of 2.30–2.51 eV and photoluminescence lifetimes up to 745 ps . These metrics suggest potential use in organic photovoltaics or light-emitting diodes (LEDs).

Challenges and Future Directions

Despite its promise, potassium 2-thienylacetate faces challenges:

  • Solubility Limitations: Polar aprotic solvents (e.g., THF) are required for homogeneous reactions.

  • Side Reactions: Nucleophilic attack at the sulfur atom may occur under acidic conditions.

Future research should explore:

  • Coordination Chemistry: Interactions with transition metals for catalytic applications.

  • Polymer Blends: Compatibility with common matrices like polyurethanes for enhanced mechanical properties.

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